molecular formula C8H11N3O2S B3091717 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218630-96-6

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3091717
CAS No.: 1218630-96-6
M. Wt: 213.26 g/mol
InChI Key: YRSKLSSKKBITQX-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the pyrazole and thiazolidine rings followed by their coupling. One common method involves the reaction of a pyrazole derivative with a thiazolidine-4-carboxylic acid precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolidine derivatives, such as:

Uniqueness

What sets 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid apart from similar compounds is its unique combination of pyrazole and thiazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-8(13)6-5-14-7(10-6)4-11-3-1-2-9-11/h1-3,6-7,10H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSKLSSKKBITQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
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2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

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